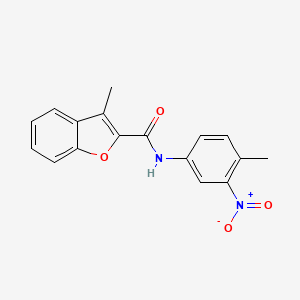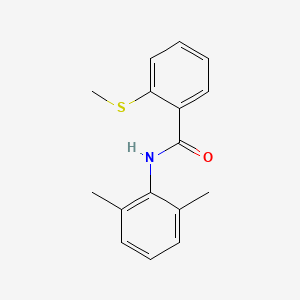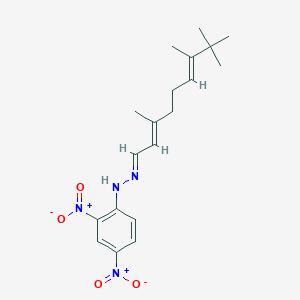
2-(4-chloro-3-methylphenoxy)-N-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(2-chlorophenyl)acetamide, commonly known as Chloroacetanilide, is a chemical compound used extensively in scientific research. It is a white crystalline powder that is soluble in organic solvents like methanol and ethanol. Chloroacetanilide has various applications in the field of chemistry, biology, and pharmacology. In
Mecanismo De Acción
Chloroacetanilide acts by inhibiting the enzyme acetolactate synthase (ALS) in plants. ALS is a key enzyme in the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. Inhibition of ALS leads to the accumulation of toxic intermediates and the eventual death of the plant. Chloroacetanilide derivatives have also been found to inhibit other enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) in humans, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Chloroacetanilide has been found to have low toxicity in animals and humans. However, prolonged exposure to Chloroacetanilide can lead to liver and kidney damage. Chloroacetanilide derivatives have been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Chloroacetanilide has also been used in the synthesis of pharmaceutical drugs like sulfonylureas, which are used to treat diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chloroacetanilide is a widely used chemical compound in scientific research. It is readily available and can be synthesized easily. Chloroacetanilide has low toxicity in animals and humans, making it safe to handle in the laboratory. However, Chloroacetanilide has limited solubility in water, which can limit its use in certain experiments. Chloroacetanilide derivatives can also exhibit different biological activities, which can complicate the interpretation of experimental results.
Direcciones Futuras
Chloroacetanilide and its derivatives have various applications in the field of chemistry, biology, and pharmacology. Future research can focus on the synthesis of new Chloroacetanilide derivatives with improved biological activities. Chloroacetanilide can also be used as a starting material for the synthesis of new pharmaceutical drugs. The mechanism of action of Chloroacetanilide can also be further explored to understand its effects on different enzymes and pathways.
Métodos De Síntesis
Chloroacetanilide can be synthesized by reacting 2-chloroaniline with chloroacetyl chloride in the presence of a base like pyridine. The reaction yields Chloroacetanilide as a white crystalline solid. The purity of the product can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Chloroacetanilide is widely used in scientific research as a herbicide, fungicide, and insecticide. It is also used as a starting material for the synthesis of other chemical compounds. Chloroacetanilide derivatives have been found to exhibit various biological activities like anti-tumor, anti-inflammatory, and anti-microbial. Chloroacetanilide has also been used in the synthesis of pharmaceutical drugs.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-8-11(6-7-12(10)16)20-9-15(19)18-14-5-3-2-4-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBMVLHMWQWTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5752674.png)
![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)
![3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5752707.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5752734.png)
![4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5752736.png)

![ethyl 4-{[(2-pyrazinylamino)carbonothioyl]amino}benzoate](/img/structure/B5752747.png)


![2-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5752765.png)
![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5752771.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)